2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with multiple methoxy groups, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are explored for their therapeutic potential. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways. Its conjugated system allows for electron delocalization, which can affect its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: Known for its use in organic synthesis and similar structural features.
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group and is used in various chemical applications.
Uniqueness
What sets 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- apart is its combination of multiple methoxy groups and the specific arrangement of its functional groups. This unique structure provides distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
6630-31-5 |
---|---|
Molecular Formula |
C21H25NO6 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(Z)-3-(3,4-dimethoxyanilino)-1-(3,4,5-trimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C21H25NO6/c1-13(22-15-7-8-17(24-2)18(12-15)25-3)9-16(23)14-10-19(26-4)21(28-6)20(11-14)27-5/h7-12,22H,1-6H3/b13-9- |
InChI Key |
QIAFRQBGTLWABP-LCYFTJDESA-N |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC(=C(C(=C1)OC)OC)OC)/NC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.